Nintedanib-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

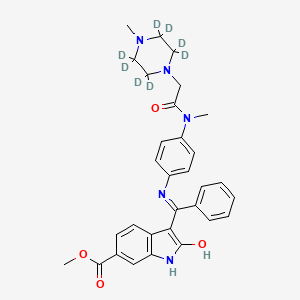

特性

分子式 |

C31H33N5O4 |

|---|---|

分子量 |

547.7 g/mol |

IUPAC名 |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |

InChI |

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i15D2,16D2,17D2,18D2 |

InChIキー |

CPMDPSXJELVGJG-BVUACPEDSA-N |

異性体SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)([2H])[2H])[2H] |

正規SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |

製品の起源 |

United States |

Foundational & Exploratory

What is Nintedanib-d8 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nintedanib-d8, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Nintedanib. Its primary application in research is as an internal standard for the accurate quantification of Nintedanib in biological matrices, a critical aspect of pharmacokinetic and pharmacodynamic studies.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled version of Nintedanib where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the parent compound, Nintedanib, while maintaining nearly identical chemical and physical properties. This characteristic is paramount for its function as an ideal internal standard in mass spectrometry-based bioanalytical methods.

The primary utility of this compound lies in its ability to correct for variability during sample preparation and analysis. When added to a biological sample at a known concentration, it experiences the same extraction, ionization, and detection efficiencies as the non-labeled Nintedanib. By comparing the signal intensity of Nintedanib to that of this compound, researchers can achieve highly accurate and precise quantification of the drug, which is essential for regulatory submissions and understanding the drug's behavior in vivo.

Quantitative Data Summary

The following table summarizes the key quantitative data for Nintedanib and its deuterated analog, this compound.

| Property | Nintedanib | This compound |

| Molecular Formula | C₃₁H₃₃N₅O₄ | C₃₁H₂₅D₈N₅O₄ |

| Molecular Weight | 539.63 g/mol | 547.71 g/mol |

| Purity | Typically >98% | >99% (Isotopic Purity) |

| CAS Number | 656247-17-5 | 1624587-87-6 |

Experimental Protocols

The following is a representative, detailed methodology for the quantification of Nintedanib in human plasma using this compound as an internal standard by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is synthesized from various published methods and should be adapted and validated for specific laboratory conditions.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Nintedanib and this compound reference standards and dissolve each in 1 mL of dimethyl sulfoxide (DMSO) to prepare individual stock solutions.

-

-

Working Solutions:

-

Prepare serial dilutions of the Nintedanib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (internal standard, IS) at a concentration of 100 ng/mL in the same diluent.

-

-

Calibration Standards and QC Samples:

-

Spike blank human plasma with the Nintedanib working solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.

-

Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 150, and 400 ng/mL).

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see below) and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

UPLC System: A Waters ACQUITY UPLC system or equivalent.

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with 95% A, hold for 0.5 min.

-

Linearly decrease A to 5% over 2.0 min.

-

Hold at 5% A for 1.0 min.

-

Return to 95% A in 0.1 min and re-equilibrate for 1.4 min.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source in positive ion mode.

-

MS/MS Transitions (Multiple Reaction Monitoring - MRM):

-

Nintedanib: Precursor ion (m/z) 540.3 → Product ion (m/z) 113.1

-

This compound: Precursor ion (m/z) 548.3 → Product ion (m/z) 113.1

-

-

Data Analysis:

-

Quantify Nintedanib concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

-

Visualizations

Nintedanib Signaling Pathway Inhibition

Caption: Nintedanib inhibits key signaling pathways in fibrosis.

Experimental Workflow for Nintedanib Quantification

Caption: Workflow for quantifying Nintedanib in plasma samples.

Synthesis and Isotopic Labeling of Nintedanib-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analysis of Nintedanib-d8, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Nintedanib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of internal standards for bioanalytical assays.

Introduction to Nintedanib and Isotopic Labeling

Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It primarily inhibits vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1][2][3] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling pathways, thereby inhibiting the proliferation and migration of fibroblasts and endothelial cells.[3] This mechanism of action makes it an effective treatment for idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1]

Isotopic labeling, particularly with deuterium (a stable isotope of hydrogen), is a critical tool in drug development.[4] Deuterated compounds like this compound serve as ideal internal standards for quantitative bioanalysis by mass spectrometry due to their similar physicochemical properties to the parent drug but distinct mass. Furthermore, deuterium labeling at metabolically active sites can alter the pharmacokinetic profile of a drug, potentially leading to improved metabolic stability and an extended half-life.[5][6] This guide will focus on the synthesis of this compound, where eight hydrogen atoms are replaced by deuterium, likely at the terminal methyl group of the piperazine moiety and the methyl ester group, both known sites of metabolism.

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent approach, adapting established methods for the synthesis of Nintedanib and its deuterated analogs.[7][8][9] The following protocol is a proposed synthetic route based on available literature.

Experimental Protocol: Synthesis of Key Intermediates

Intermediate A: (Z)-methyl 3-((4-(N-(2-chloroacetyl)-N-(methyl-d3)-amino)phenyl)amino)-1-phenylmethylene)-2-oxoindoline-6-carboxylate

A detailed, step-by-step synthesis for a key precursor to Nintedanib is outlined in various patents and publications.[10][11][12] The synthesis of the deuterated analog would follow a similar pathway, introducing the deuterium labels at the appropriate steps.

Intermediate B: N-(4-aminophenyl)-N-(methyl-d3)-2-(4-(methyl-d3)-piperazin-1-yl)acetamide

The synthesis of this deuterated aniline derivative is a critical step. An established method involves the acylation of N-methyl-d3-4-nitroaniline followed by nucleophilic substitution with N-methyl-d3-piperazine and subsequent reduction of the nitro group.[7]

Final Condensation Step to Yield this compound

The final step involves the condensation of Intermediate A and Intermediate B to yield this compound.

Reaction Conditions:

| Parameter | Value | Reference |

| Solvent | Toluene, Dioxane | |

| Temperature | 80-110 °C | [6] |

| Reaction Time | 4-6 hours | [11] |

| Purification | Recrystallization from Methanol/n-heptane | [11] |

Overall Reaction Yield (estimated): ~50%[5]

Purity (by HPLC): >98%[5]

Characterization and Quantitative Analysis

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm successful labeling.[9][13]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of this compound, confirming the incorporation of eight deuterium atoms. Tandem mass spectrometry (MS/MS) will be employed to study the fragmentation pattern, which should be comparable to that of unlabeled Nintedanib, with mass shifts corresponding to the deuterated fragments.[14][15]

| Analytical Technique | Expected Observation for this compound |

| ¹H NMR | Disappearance of proton signals at the deuterated positions. |

| ¹³C NMR | Altered splitting patterns (e.g., triplets for -CD3) and slight upfield shifts for carbons attached to deuterium. |

| HRMS | Molecular ion peak at m/z corresponding to C₃₁H₂₅D₈N₅O₄. |

| MS/MS | Fragmentation pattern similar to Nintedanib, with fragments containing deuterium showing the expected mass increase. |

Pharmacokinetic Properties

Deuteration at metabolically labile positions is known to improve the pharmacokinetic properties of drugs.[5][6] While specific data for this compound is not publicly available, data from studies on other deuterated Nintedanib analogs (SKLB-C2201, SKLB-C2202, SKLB-C2203) provide valuable insights.[16]

Table of Pharmacokinetic Parameters of Deuterated Nintedanib Analogs in Rats (Oral Administration, 50 mg/kg)

| Compound | T₁/₂ (h) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀-t (mg/Lh) | AUC₀-∞ (mg/Lh) |

| Nintedanib | 1.58 | 2.00 | 232 | 843 | 1036 |

| SKLB-C2201 (d₃-ester) | 2.03 | 2.00 | 132 | 556 | 785 |

| SKLB-C2202 (d₃-piperazine) | 2.90 | 2.00 | 556 | 1339 | 1564 |

| SKLB-C2203 (d₆-both) | 3.05 | 2.00 | 211 | 650 | 735 |

| (Data adapted from Xu et al., J Labelled Comp Radiopharm, 2015)[16] |

Based on this data, it can be anticipated that this compound would exhibit a longer half-life and increased systemic exposure (AUC) compared to the unlabeled drug, primarily due to the kinetic isotope effect slowing down metabolism at the deuterated sites.

Nintedanib's Mechanism of Action: Signaling Pathways

Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and fibrosis.[2][3]

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream signaling and cellular responses.

Experimental Workflows

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Bioanalytical Method Workflow (Using this compound as Internal Standard)

Caption: Workflow for bioanalysis of Nintedanib using this compound as an internal standard.

Conclusion

This technical guide provides a framework for the synthesis, characterization, and application of this compound. The proposed synthetic route, based on established chemistries, offers a viable path to obtaining this valuable research tool. The anticipated pharmacokinetic benefits of deuteration highlight the potential for developing improved therapeutic agents. The detailed signaling pathways and experimental workflows serve as a practical resource for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Further experimental validation of the proposed protocols is warranted to fully establish the properties and utility of this compound.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Preparation, Characterization and Evaluation of Nintedanib Amorphous Solid Dispersions with Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qdcxjkg.com [qdcxjkg.com]

- 9. rsc.org [rsc.org]

- 10. Nintedanib synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identification and characterization of novel metabolites of nintedanib by ultra-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry with in silico toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation method of nintedanib - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Mass Spectrometry of Nintedanib and its Deuterated Analog, Nintedanib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Nintedanib, a tyrosine kinase inhibitor, and its deuterated internal standard, Nintedanib-d8. This document details the mass shift between the analyte and its stable isotope-labeled counterpart, provides established experimental protocols for their analysis, and includes visualizations to elucidate key processes and structural relationships.

Introduction to Nintedanib and the Role of Deuterated Internal Standards

Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is utilized in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards, such as this compound, are the gold standard. These standards have the same physicochemical properties as the analyte, causing them to co-elute chromatographically and experience similar ionization and fragmentation efficiencies. The key difference is their increased mass due to the incorporation of heavy isotopes, which allows for their distinct detection by the mass spectrometer. This co-elution and similar behavior correct for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.

Mass Spectrometry Data and the Nintedanib/Nintedanib-d8 Mass Shift

The core of the LC-MS/MS analysis of Nintedanib and its deuterated internal standard lies in the selection of specific precursor and product ions for each compound. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

Table 1: Molecular Properties of Nintedanib and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Nintedanib | C₃₁H₃₃N₅O₄ | 539.62 |

| This compound | C₃₁H₂₅D₈N₅O₄ | 547.67 |

The eight deuterium atoms in this compound result in a mass increase of approximately 8 Da compared to Nintedanib. This mass shift is fundamental to their simultaneous detection and quantification.

Table 2: Mass Spectrometry Parameters for Nintedanib and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nintedanib | 540.3 | 113.1 |

| This compound | 548.3 (Predicted) | 113.1 (Predicted) |

Note: The precursor ion for this compound is predicted based on the addition of 8 Daltons to the protonated molecule of Nintedanib. The product ion is predicted to be the same as that of Nintedanib, assuming the deuterium labeling is not on the fragment corresponding to m/z 113.1.

The mass transition for Nintedanib has been consistently reported as the fragmentation of the protonated molecule at m/z 540.3 to a product ion of m/z 113.1[1][2][3][4][5]. While a specific experimental report detailing the MRM transition for this compound was not found in the searched literature, the predicted transition is based on the established fragmentation pattern of Nintedanib.

Experimental Protocols for Nintedanib Analysis

The following sections outline a typical experimental workflow for the quantification of Nintedanib in biological matrices, such as plasma, using a deuterated internal standard.

Sample Preparation

A common and efficient method for extracting Nintedanib from plasma is protein precipitation.

-

Procedure:

-

To a 100 µL aliquot of plasma sample, add the internal standard solution (this compound in a suitable solvent).

-

Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.

-

Liquid Chromatography

The chromatographic separation is crucial for resolving Nintedanib and its internal standard from other matrix components.

-

Typical LC Parameters:

-

Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is commonly used[1][2][4].

-

Mobile Phase: A gradient elution using a two-component mobile phase is typical.

-

Mobile Phase A: Water with an acidic modifier, such as 0.1% formic acid, to promote protonation of the analyte.

-

Mobile Phase B: An organic solvent, such as acetonitrile, also with 0.1% formic acid.

-

-

Flow Rate: A flow rate of 0.3 to 0.4 mL/min is often employed.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

-

Mass Spectrometry

The detection of Nintedanib and this compound is performed using a triple quadrupole mass spectrometer.

-

Typical MS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used as Nintedanib contains basic nitrogen atoms that are readily protonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Nintedanib and its deuterated internal standard.

-

Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) are optimized to achieve maximum signal intensity for both compounds.

-

Visualizing the Workflow and Structural Relationship

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural relationship between Nintedanib and this compound.

Caption: Bioanalytical workflow for Nintedanib quantification.

Caption: Structural relationship and mass shift between Nintedanib and this compound.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Nintedanib in complex biological matrices. The significant mass shift of +8 Da allows for clear differentiation between the analyte and the internal standard in a mass spectrometer, while their near-identical chemical properties ensure accurate correction for experimental variability. The detailed protocols and mass spectrometry parameters provided in this guide serve as a valuable resource for researchers and scientists involved in the development and validation of bioanalytical methods for Nintedanib.

References

- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Certificate of Analysis and Purity Data for Nintedanib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical data and experimental protocols associated with the characterization of Nintedanib-d8. Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases.[1][2][3] Its deuterated analog, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry.[4] The stability and purity of such standards are paramount for generating reliable and reproducible research data.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) for a chemical reference standard provides a comprehensive summary of its identity, purity, and quality. Below is a table summarizing typical analytical data for a batch of this compound.

| Test | Specification | Method |

| Appearance | Neon yellow to bright greenish-yellow solid[5][6][7] | Visual Inspection |

| Molecular Formula | C₃₁H₂₅D₈N₅O₄ | --- |

| Molecular Weight | 547.71 g/mol | Mass Spectrometry |

| Chemical Purity (HPLC) | ≥99.0%[5] | High-Performance Liquid Chromatography |

| Isotopic Purity (d8) | ≥98%[4] | Mass Spectrometry |

| Structural Confirmation | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Solubility | Soluble in DMSO[5] | Visual Inspection |

Purity and Identity Assessment: Experimental Protocols

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its structure and quantify its purity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Nintedanib and its related substances.[8][9] The method separates the main compound from any impurities.

Protocol Outline:

-

Instrumentation: A standard HPLC system equipped with a UV detector.[10][11]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[9]

-

Detection: UV detection is performed at a wavelength where Nintedanib shows significant absorbance, such as 210 nm or 392 nm.[10]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., mobile phase) and diluted to a known concentration (e.g., 0.4 mg/mL).[12]

-

Quantification: The peak area of this compound is compared to the total area of all detected peaks to calculate the purity percentage. The method is validated for linearity, precision, and accuracy according to ICH guidelines.[9][13]

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic enrichment. The incorporation of eight deuterium atoms results in a predictable mass shift compared to the unlabeled compound.[4]

Protocol Outline:

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules like Nintedanib.

-

Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the deuterated compound.

-

Isotopic Purity Assessment: The relative intensities of the mass signals corresponding to this compound and any lower-deuterated species (d0 to d7) are measured. Isotopic enrichment is calculated as the percentage of the d8 species relative to the sum of all isotopic variants. A minimum of 98% isotopic enrichment is generally required for use as an internal standard.[4]

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton NMR (¹H-NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.[14][15] For this compound, ¹H-NMR confirms the overall molecular structure and the absence of proton signals at the specific sites where deuterium has been incorporated.

Protocol Outline:

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).[16]

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Analysis: The resulting spectrum is compared to that of an authentic, non-deuterated Nintedanib standard. The chemical shifts, coupling patterns, and integrations of the remaining protons must match the expected structure. The absence or significant reduction of signals at the deuterated positions confirms successful labeling.

Mechanism of Action and Quality Control Workflows

Nintedanib Signaling Pathway Inhibition

Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks key signaling pathways involved in angiogenesis and fibrosis.[1][2][17] It competitively binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), primarily targeting:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)[2]

-

Fibroblast Growth Factor Receptors (FGFR 1-3)[2]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β)[2]

By inhibiting these receptors, Nintedanib blocks downstream signaling cascades, which ultimately inhibits the proliferation and migration of fibroblasts and endothelial cells.[1][3]

Quality Control Workflow for this compound

Ensuring the quality of a deuterated standard involves a systematic workflow from synthesis to final certification. This process guarantees that the material meets the stringent requirements for use in regulated and research environments.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. medkoo.com [medkoo.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Development and validation of nintedanib esylate RP-HPLC method [wisdomlib.org]

- 9. crsubscription.com [crsubscription.com]

- 10. jocpr.com [jocpr.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. CN106748961A - The impurity compound of Nintedanib, preparation method, using and its detection method - Google Patents [patents.google.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Nintedanib esylate(656247-18-6) 1H NMR spectrum [chemicalbook.com]

- 15. Nintedanib(656247-17-5) 1H NMR spectrum [chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. droracle.ai [droracle.ai]

In Vitro Metabolism of Nintedanib in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases. Understanding the metabolic fate of Nintedanib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in the body. This technical guide provides an in-depth overview of the in vitro metabolism of Nintedanib, with a specific focus on studies conducted in human liver microsomes (HLMs).

The primary metabolic pathway of Nintedanib involves hydrolytic cleavage by esterases, leading to the formation of its main metabolite, BIBF 1202. This is followed by glucuronidation of BIBF 1202. A minor metabolic pathway involves the cytochrome P450 (CYP) enzyme system, predominantly CYP3A4. This guide details the experimental protocols for studying these metabolic pathways, presents quantitative data on enzyme kinetics, and provides visualizations of the key processes.

Nintedanib Metabolic Pathways in Human Liver Microsomes

The in vitro metabolism of Nintedanib in HLMs is characterized by two main pathways:

-

Major Pathway: Hydrolysis and Glucuronidation

-

Nintedanib undergoes rapid hydrolytic cleavage of its methyl ester moiety, catalyzed by carboxylesterase 1 (CES1), to form the free acid metabolite, BIBF 1202.[1][2]

-

BIBF 1202 is then conjugated with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), to form BIBF 1202 glucuronide. The primary UGT isoform involved in this reaction in the liver is UGT1A1, with contributions from UGT1A7, UGT1A8, and UGT1A10 in the intestine.[1][2]

-

-

Minor Pathway: CYP-Mediated Oxidation

-

A small fraction of Nintedanib is metabolized by CYP enzymes, with CYP3A4 being the principal isoform responsible for this minor pathway.[3] This oxidative metabolism leads to the formation of various metabolites, including hydroxylated and demethylated products.

-

dot

Caption: Metabolic pathways of Nintedanib in human liver microsomes.

Quantitative Analysis of Nintedanib Metabolism

The following table summarizes the key quantitative parameters for the in vitro metabolism of Nintedanib in human liver microsomes.

| Parameter | Value | Enzyme(s) Involved | Reference |

| Nintedanib Hydrolysis | |||

| Intrinsic Clearance (CLint) | 102.8 ± 18.9 µL/min/mg protein | CES1 | [1] |

| BIBF 1202 Glucuronidation | |||

| Intrinsic Clearance (CLint) | 3.6 ± 0.3 µL/min/mg protein | UGT1A1 | [1] |

Detailed Experimental Protocols

This section outlines the typical experimental procedures for conducting in vitro metabolism studies of Nintedanib using human liver microsomes.

Metabolic Stability Assay of Nintedanib

This assay determines the rate at which Nintedanib is metabolized by human liver microsomes.

Materials:

-

Nintedanib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (IS) for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of Nintedanib in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and the Nintedanib stock solution. The final concentration of Nintedanib is typically in the low micromolar range (e.g., 1 µM), and the HLM protein concentration is usually around 0.5-1.0 mg/mL.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching of Reaction:

-

Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the quenched samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Nintedanib at each time point.

-

dot

Caption: Experimental workflow for Nintedanib metabolic stability assay.

Metabolite Identification and Formation Kinetics

This experiment aims to identify the metabolites of Nintedanib and quantify the formation of the primary metabolite, BIBF 1202.

Procedure:

The experimental setup is similar to the metabolic stability assay, with the following modifications:

-

Incubation Time: A longer incubation time (e.g., up to 120 minutes) may be necessary to allow for sufficient metabolite formation.

-

LC-MS/MS Method: The LC-MS/MS method should be optimized to detect and quantify both Nintedanib and its expected metabolites (e.g., BIBF 1202). This may involve using different mass transitions and optimizing chromatographic separation.

-

Data Analysis: The formation of BIBF 1202 is monitored over time, and the initial rate of formation is calculated to determine the enzyme kinetics.

Determination of Enzyme Kinetics (Hypothetical Protocol)

As specific Km and Vmax values are not publicly available, this section provides a hypothetical protocol for their determination based on standard enzymology principles.

Procedure:

-

Varying Substrate Concentrations: Set up a series of incubations with a fixed concentration of HLMs and varying concentrations of Nintedanib (for hydrolysis) or BIBF 1202 (for glucuronidation). The concentration range should span from well below to well above the expected Km.

-

Initial Rate Measurement: For each substrate concentration, measure the initial rate of product formation (BIBF 1202 for hydrolysis; BIBF 1202 glucuronide for glucuronidation). This is typically done by taking samples at multiple early time points and ensuring that less than 20% of the substrate is consumed.

-

Data Analysis: Plot the initial reaction velocity (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Vmax (maximum reaction velocity) and Km (Michaelis constant).

Reaction Phenotyping: Identification of CYP Isoforms

This experiment identifies the specific CYP isoforms involved in the minor metabolic pathway of Nintedanib.

Procedure:

-

Incubation with Recombinant CYPs: Incubate Nintedanib with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, etc.) to identify which isoforms can metabolize the drug.

-

Chemical Inhibition: Incubate Nintedanib with HLMs in the presence and absence of specific chemical inhibitors for different CYP isoforms (e.g., ketoconazole for CYP3A4). A significant decrease in Nintedanib metabolism in the presence of a specific inhibitor suggests the involvement of that isoform.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Nintedanib and its metabolites in in vitro metabolism studies due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A gradient elution is typically used to separate the parent drug from its metabolites. |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for Nintedanib, BIBF 1202, and the internal standard. |

Note: The exact LC-MS/MS parameters need to be optimized for the specific instrument and application.

Conclusion

The in vitro metabolism of Nintedanib in human liver microsomes is primarily driven by esterase-mediated hydrolysis to form BIBF 1202, which is subsequently glucuronidated. A minor contribution from CYP3A4-mediated metabolism is also observed. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with Nintedanib. A thorough understanding of its metabolic profile is essential for the continued development and safe and effective use of this important therapeutic agent.

References

The role of stable isotope-labeled internal standards in bioanalysis

An In-depth Technical Guide to the Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, achieving the highest levels of accuracy, precision, and robustness is paramount. The use of a proper internal standard (IS) is a cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays. Among the available choices, stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard, providing a level of analytical control that is unmatched by other approaches.

This technical guide delves into the core principles, practical applications, and critical considerations for employing SIL-IS in bioanalysis. It aims to provide a comprehensive resource for developing and validating reliable quantitative methods.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The power of a SIL-IS lies in its unique nature: it is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (D or ²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] This near-perfect analogy allows the SIL-IS to track the analyte through every stage of the analytical process, from sample extraction to final detection.[3]

Because the SIL-IS and the analyte exhibit virtually identical physicochemical properties, they are affected in the same way by variations in sample preparation, chromatographic conditions, and ionization efficiency.[4][5] The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (SIL-IS) forms. Quantification is therefore based on the ratio of the analyte's signal to the SIL-IS's signal. This ratio remains constant even if absolute signal intensities fluctuate, thus correcting for a wide range of potential errors.

Key Advantages of Using SIL-IS

The primary reason for the widespread adoption of SIL-IS is their ability to significantly reduce analytical variability. Over the past few years, stable labeled isotopes have played a critical role in bio-analysis, nearly replacing the use of structural analogues as internal standards.[1]

-

Correction for Matrix Effects: Biological matrices (plasma, urine, tissue homogenates) are complex and can contain endogenous components that co-elute with the analyte, causing suppression or enhancement of its ionization in the mass spectrometer source.[4] Since a SIL-IS has the same chemical properties and retention time as the analyte, it experiences the same matrix effects. By using the analyte-to-SIL-IS ratio, these effects are effectively normalized, leading to greater accuracy.[1][6]

-

Compensation for Recovery and Process Variation: It is nearly impossible to achieve 100% and perfectly consistent recovery during sample extraction procedures.[4] Adding the SIL-IS at the very beginning of the workflow ensures that any analyte lost during extraction, evaporation, or reconstitution steps is matched by a proportional loss of the SIL-IS, preserving the critical measurement ratio.[3]

-

Improved Assay Precision and Accuracy: The comprehensive correction for multiple sources of error results in assays with superior precision (reproducibility) and accuracy (closeness to the true value). For example, in one study, the use of a triply deuterated SIL-IS for the compound ES-285 resulted in a relative standard deviation (RSD) of only 4.9% over 60 replicate analyses, a level of robustness considered unattainable with a structural analogue.[7]

Experimental Workflow and Protocols

A typical bioanalytical workflow using a SIL-IS involves a series of well-defined steps designed to ensure that the standard is used effectively.

Experimental Protocol: General Bioanalytical Method

-

Internal Standard Spiking:

-

A precise and known amount of the SIL-IS solution is added to an exact volume of the biological matrix sample (e.g., plasma, urine) before any processing.[3]

-

The sample is vortexed and allowed to equilibrate to ensure thorough mixing and binding equilibrium between the analyte, SIL-IS, and matrix components.[8]

-

-

Sample Preparation (Extraction): The goal is to remove interfering substances like proteins and phospholipids while recovering the analyte and SIL-IS. Common methods include:

-

Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. After centrifugation, the supernatant containing the analyte and SIL-IS is collected.

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte and SIL-IS partition into the organic layer, which is then separated and evaporated.

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent. The analyte and SIL-IS are retained, interfering components are washed away, and the analyte/SIL-IS are then eluted with a different solvent.

-

-

Analysis by LC-MS/MS:

-

The extracted sample is injected into a liquid chromatography system. The analyte and SIL-IS co-elute from the analytical column and enter the mass spectrometer.

-

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS to ensure high selectivity.

-

-

Quantification:

-

A calibration curve is generated using standards of known analyte concentrations, each containing the same fixed concentration of SIL-IS.

-

The peak area ratio of the analyte to the SIL-IS is plotted against the analyte concentration.

-

The concentration of the analyte in the unknown biological samples is calculated from their measured peak area ratios using the regression equation of the calibration curve.

-

Quantitative Performance Data

The improvement in data quality when using a SIL-IS is not merely theoretical. Published data consistently demonstrates superior performance compared to methods using structural analogues or no internal standard.

| Parameter | Performance with SIL-IS | Performance with Analogue IS | Rationale for Improvement |

| Precision (CV%) | Typically < 15% (often < 5%)[7][9] | Can be > 15%, more variable | SIL-IS co-elutes and experiences identical ionization effects, providing better correction.[7] |

| Accuracy (%Bias) | Typically within ±15% | Can exceed ±15% | Corrects for specific matrix effects and differential recovery that an analogue cannot. |

| Matrix Effect | Significantly minimized/corrected[1] | Variable and unpredictable | The identical chemical nature of the SIL-IS ensures it mirrors the analyte's response to ion suppression/enhancement.[4] |

| Recovery | Variability is corrected | Variability introduces error | The analyte/IS ratio remains constant even if absolute recovery fluctuates between samples.[10] |

Data compiled from principles described in cited literature.

Critical Selection Criteria for a SIL-IS

While powerful, not all SIL-IS are created equal. The utility of a SIL-IS is highly dependent on its design and purity.[2] Careful selection is crucial for a successful assay.

-

Isotopic Purity: The SIL-IS must be substantially free of its unlabeled analogue.[2] Significant amounts of unlabeled analyte in the IS solution will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).

-

Stability of the Label: Isotopic labels must be placed in positions that are not susceptible to chemical exchange.[2] Deuterium atoms on heteroatoms (like -OH or -NH₂) can exchange with protons from the solvent, compromising the integrity of the standard.[2][11] For this reason, ¹³C or ¹⁵N labels are often preferred for their greater stability.[6][11]

-

Mass Difference: The mass difference between the analyte and the SIL-IS should generally be at least three mass units (amu).[2] This helps to avoid "crosstalk," where the natural isotopic abundance of the analyte (e.g., the ¹³C peak) might interfere with the signal of the SIL-IS.

-

Chromatographic Co-elution: Ideally, the SIL-IS and the analyte should not be chromatographically separated. While ¹³C and ¹⁵N labeled standards almost always co-elute perfectly, heavily deuterated standards can sometimes elute slightly earlier than the unlabeled analyte (an "isotope effect"), which can be problematic if the matrix effect is not uniform across the entire peak.[10][11]

-

Position of the Label: In tandem MS (MS/MS), if a specific fragment of the molecule is monitored for quantification, the isotopic label must be located on that fragment to be useful as an internal standard.[2]

Limitations and Considerations

Despite being the preferred choice, SIL-IS have some practical limitations.

-

Cost and Availability: SIL-IS are often expensive and may not be commercially available for novel drug candidates, requiring time-consuming and costly custom synthesis.[10]

-

Potential for Masking Assay Problems: Because SIL-IS are so effective, they can sometimes mask underlying problems in an assay, such as analyte instability or poor extraction recovery.[1][10] A stable SIL-IS will provide a consistent ratio even if the analyte itself is degrading during sample processing.

-

Issues with Deuterated Standards: As mentioned, deuterium-labeled standards can sometimes exhibit chromatographic shifts and are more prone to label exchange than ¹³C or ¹⁵N standards.[11]

Conclusion

Stable isotope-labeled internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the analyte of interest provides a robust correction mechanism for the myriad variables inherent in analyzing complex biological samples, most notably matrix effects and inconsistent sample recovery.[1][4] This leads to unparalleled improvements in assay accuracy, precision, and reliability. While their selection and use require careful consideration of factors like isotopic purity, label stability, and mass difference, the superior data quality they enable makes them an essential component for drug development, clinical diagnostics, and pharmacokinetic studies.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Note: High-Throughput Analysis of Nintedanib in Human Plasma using LC-MS/MS with Nintedanib-d8 as an Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nintedanib in human plasma. The method utilizes Nintedanib-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. The total run time is optimized for high-throughput analysis without compromising analytical performance.

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Accurate and reliable quantification of Nintedanib in biological matrices is crucial for understanding its pharmacokinetic profile and for optimizing patient dosage regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results. This document provides a detailed protocol for the determination of Nintedanib in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Nintedanib (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

-

Analytical Column: C18, 2.1 x 50 mm, 1.7 µm (or equivalent)

Stock and Working Solutions

-

Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Nintedanib Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the respective tubes.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank. Add 10 µL of 50:50 acetonitrile:water to the blank.

-

Add 200 µL of acetonitrile (protein precipitation agent) to all tubes.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 3.5 | 10 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Nintedanib | 540.3 | 113.1 | 35 | 80 |

| This compound | 548.3 | 113.1 | 35 | 80 |

Note: The MRM transition for this compound is proposed based on the stable isotope-labeled structure. The precursor ion is shifted by +8 Da, and the product ion is assumed to be the same as the unlabeled compound. These parameters should be optimized by direct infusion of the this compound standard prior to analysis.

Results and Discussion

Linearity

The method is expected to be linear over a concentration range of 1 to 500 ng/mL. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy should be within ±15% for all QC levels (Low, Medium, and High) and within ±20% for the Lower Limit of Quantification (LLOQ).

Table 3: Expected Quantitative Performance

| Parameter | Specification |

| Linear Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| LLOQ | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

Recovery

The extraction recovery of Nintedanib and this compound from human plasma is anticipated to be consistent and reproducible across the concentration range.

Workflow and Signaling Pathway Diagrams

Caption: Sample Preparation Workflow for Nintedanib Analysis.

Caption: LC-MS/MS Analytical Workflow.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Nintedanib in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in clinical and pharmaceutical research settings.

Application Note: Quantification of Nintedanib in Human Plasma using a Validated UPLC-MS/MS Method with Nintedanib-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantification of Nintedanib in human plasma. The method utilizes Nintedanib-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure followed by a rapid UPLC separation enables a short analysis time suitable for high-throughput applications in clinical and preclinical research. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. Accurate quantification of Nintedanib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This UPLC-MS/MS method provides a reliable and efficient means for researchers, scientists, and drug development professionals to measure Nintedanib concentrations in plasma samples.

Experimental

Materials and Reagents

-

Nintedanib and this compound reference standards

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC™ or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

-

Analytical Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) or equivalent

Stock and Working Solutions

-

Nintedanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nintedanib in a suitable solvent (e.g., DMSO or methanol).

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the Nintedanib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Experimental Protocols

Sample Preparation

-

Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma into the corresponding tubes.

-

Spike 10 µL of the appropriate Nintedanib working solution to all tubes except the blank.

-

Add 150 µL of the this compound working solution (in acetonitrile) to all tubes to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 3 minutes |

Table 1: UPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 1.5 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.0 | 95 | 5 |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Nintedanib | 540.3 | 113.1 | 40 | 35 |

| This compound (IS) | 548.3 | 113.1 | 40 | 35 |

Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The results are summarized in the following tables.

Table 3: Calibration Curve Linearity

| Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| 1 - 1000 | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| LQC | 3 | < 10 | < 10 | 90 - 110 |

| MQC | 100 | < 10 | < 10 | 90 - 110 |

| HQC | 800 | < 10 | < 10 | 90 - 110 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| LQC | 3 | > 85 | 95 - 105 |

| HQC | 800 | > 85 | 95 - 105 |

Workflow Diagram

Caption: Experimental workflow for Nintedanib quantification.

Conclusion

This application note provides a detailed, validated UPLC-MS/MS method for the quantification of Nintedanib in human plasma. The use of a stable isotope-labeled internal standard, a simple and rapid sample preparation procedure, and a highly selective and sensitive MS/MS detection method ensures reliable and accurate results. This method is well-suited for pharmacokinetic and other research studies requiring the measurement of Nintedanib concentrations in a biological matrix.

Application Notes and Protocols: Preparation and Stability of Nintedanib-d8 Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Nintedanib-d8 stock and working solutions, crucial for ensuring accuracy and reproducibility in preclinical and clinical research. This compound, a deuterium-labeled version of Nintedanib, is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies.

Introduction to Nintedanib

Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3] By blocking these signaling pathways, Nintedanib interferes with processes crucial for tumor angiogenesis and fibrosis.[1][3] Its therapeutic applications include the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[4] this compound serves as an ideal internal standard for the quantification of Nintedanib in biological matrices due to its similar chemical and physical properties, while being distinguishable by mass spectrometry.[2]

Solubility and Solvent Selection

Table 1: Solubility of Nintedanib in Various Solvents

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 13.1 mg/mL (24.28 mM) | Sonication and heating are recommended for dissolution.[1] |

| Ethanol | 3 mg/mL (5.56 mM) | Sonication is recommended for dissolution.[1] |

| Methanol | 10 mg/mL | Used for Nintedanib esylate stock solution.[6] |

| Water | < 1 mg/mL | Insoluble or slightly soluble.[1] |

Preparation of this compound Stock Solutions

Protocol 3.1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber glass vial with a PTFE-lined cap

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile amber glass vial.

-

Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.

-

Cap the vial securely and vortex thoroughly for 1-2 minutes.

-

Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. Gentle heating may be applied if necessary.[1]

-

Visually inspect the solution to ensure there are no undissolved particulates.

-

Label the vial clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.

Preparation of this compound Working Solutions

Working solutions are typically prepared by diluting the stock solution with an appropriate solvent or assay buffer. The choice of diluent will depend on the specific application. For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells.

Protocol 4.1: Preparation of a 1 µg/mL this compound Working Solution

Materials:

-

10 mg/mL this compound stock solution in DMSO

-

Acetonitrile:water (20:80 v/v) with 0.1% formic acid (or other appropriate diluent)[6]

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Perform a serial dilution of the 10 mg/mL stock solution.

-

Step 1 (100 µg/mL intermediate solution): Add 10 µL of the 10 mg/mL stock solution to 990 µL of the diluent. Vortex to mix thoroughly.

-

Step 2 (1 µg/mL working solution): Add 10 µL of the 100 µg/mL intermediate solution to 990 µL of the diluent. Vortex to mix thoroughly.

-

Prepare fresh working solutions daily or as required by the experimental protocol.[6]

Stability and Storage Recommendations

Proper storage of this compound solutions is critical to maintain their integrity and ensure the accuracy of experimental results.

Table 2: Recommended Storage Conditions for Nintedanib Solutions

| Solution Type | Storage Temperature | Duration | Notes |

| Nintedanib Powder | -20°C | 3 years | Keep away from direct sunlight.[1] |

| Nintedanib in Solvent | -80°C | 1 year | [1] |

| Nintedanib Esylate in Methanol (10 mg/mL) | 4°C | 1 week | [6] |

It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Visualizations

The following diagrams illustrate the mechanism of action of Nintedanib and a typical workflow for its use as an internal standard.

Caption: Nintedanib's mechanism of action.

Caption: Workflow for this compound as an internal standard.

References

Application of Nintedanib-d8 in Pharmacokinetic Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor that targets multiple pathways involved in angiogenesis and fibrosis, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2] Understanding the pharmacokinetic profile of Nintedanib is crucial for its preclinical and clinical development. The use of a stable isotope-labeled internal standard, such as Nintedanib-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision.[3][4] This application note provides a detailed protocol for a pharmacokinetic study of Nintedanib in a rat model using this compound as an internal standard.

Signaling Pathway of Nintedanib

Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways implicated in angiogenesis and fibrosis. By binding to the ATP-binding pocket of VEGFR, PDGFR, and FGFR, Nintedanib blocks the downstream signaling cascades that promote cell proliferation, migration, and survival.

Figure 1: Nintedanib Signaling Pathway Inhibition.

Experimental Protocols

Animal Model and Dosing

A pharmacokinetic study can be conducted in male Sprague-Dawley rats (250-300g).[5][6] The animals should be housed in a controlled environment and fasted overnight before dosing. Nintedanib is administered orally via gavage at a dose of 60 mg/kg.[6][7]

Sample Collection

Blood samples (approximately 200 µL) are collected from the tail vein at predose (0 hours) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method using this compound

Plasma samples are prepared using a protein precipitation method.[8]

-

To 50 µL of plasma, add 5 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

A UPLC-MS/MS system is used for the quantification of Nintedanib.[1][8][9]

-

Chromatographic Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).[1][8][9]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[1][8][9]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Nintedanib: m/z 540.3 → 113.0[8]

-

This compound: The transition for this compound would be approximately m/z 548.3 → 113.0 (assuming d8 substitution on a part of the molecule that does not include the fragment ion). This needs to be optimized based on the actual mass spectrum of the standard.

-

Experimental Workflow

The following diagram illustrates the key steps in the pharmacokinetic study of Nintedanib using this compound.

Figure 2: Experimental Workflow for Nintedanib PK Study.

Data Presentation

The pharmacokinetic parameters of Nintedanib in rat plasma following a single oral dose of 60 mg/kg are summarized in the table below. This data is representative and based on previously published studies.[7]

| Parameter | Unit | Value |

| Cmax (Maximum Concentration) | ng/mL | 185 ± 45 |

| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |

| AUC(0-t) (Area Under the Curve) | ng*h/mL | 750 ± 150 |

| t1/2 (Half-life) | h | 4.5 ± 1.2 |

Table 1: Pharmacokinetic Parameters of Nintedanib in Rats

Conclusion

This application note outlines a comprehensive protocol for conducting a pharmacokinetic study of Nintedanib in a rat model. The use of this compound as an internal standard in the LC-MS/MS bioanalytical method is critical for achieving reliable and accurate quantification of Nintedanib in biological matrices. The described methodology provides a robust framework for researchers in drug discovery and development to assess the pharmacokinetic properties of Nintedanib and other novel chemical entities.

References

- 1. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nintedanib: from discovery to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Statistical optimization and validation of a novel ultra-performance liquid chromatography method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. A fast, sensitive, and high throughput method for the determination of nintedanib in mouse plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Use of Nintedanib-d8 in Drug Metabolism and Pharmacokinetics (DMPK) Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), playing a crucial role in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[1][2] Understanding its drug metabolism and pharmacokinetic (DMPK) profile is paramount for optimizing its therapeutic efficacy and safety. Stable isotope-labeled internal standards are essential tools in quantitative bioanalysis, offering high precision and accuracy by compensating for variations during sample preparation and analysis. Nintedanib-d8, a deuterated analog of Nintedanib, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Nintedanib in various biological matrices. These application notes provide detailed protocols for the use of this compound in key DMPK screening assays.

Mechanism of Action of Nintedanib

Nintedanib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of several tyrosine kinases, thereby inhibiting their activity. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[2][3] By blocking these receptors, Nintedanib interferes with downstream signaling cascades that are critical for the proliferation, migration, and survival of fibroblasts and endothelial cells, key players in the pathogenesis of fibrotic diseases and tumor angiogenesis.[2][4][5]

Pharmacokinetics and Metabolism of Nintedanib

Nintedanib exhibits a pharmacokinetic profile characterized by low absolute bioavailability (approximately 4.7%) due to significant first-pass metabolism and the effects of the P-glycoprotein (P-gp) transporter.[2] Peak plasma concentrations are typically reached within 2-4 hours after oral administration. The primary metabolic pathway of Nintedanib involves hydrolytic cleavage by esterases to its main metabolite, BIBF 1202.[1][2] BIBF 1202 is subsequently glucuronidated by UGT enzymes (primarily UGT1A1, UGT1A7, UGT1A8, and UGT1A10) to form BIBF 1202 glucuronide.[1]

| Parameter | Value | Reference |

| Absolute Bioavailability | ~4.7% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | |

| Plasma Protein Binding | 97.8% | [2] |

| Terminal Elimination Half-life (t1/2) | 9.5 - 15 hours | |

| Primary Route of Elimination | Fecal/Biliary | [1] |

| Major Metabolite | BIBF 1202 (free acid) | [1][2] |

Table 1: Key Pharmacokinetic Parameters of Nintedanib.

Application Notes

Bioanalytical Quantification of Nintedanib in Biological Matrices

Objective: To accurately quantify the concentration of Nintedanib in plasma, serum, or tissue homogenates using a robust and sensitive UPLC-MS/MS method with this compound as an internal standard.

Principle: A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Both Nintedanib and this compound are extracted and analyzed by UPLC-MS/MS. The ratio of the peak area of Nintedanib to that of this compound is used to calculate the concentration of Nintedanib in the original sample, correcting for any variability in sample processing and instrument response.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolic degradation of Nintedanib in liver microsomes.

Principle: Nintedanib is incubated with liver microsomes (human, rat, mouse, etc.) in the presence of NADPH, a necessary cofactor for many metabolic enzymes. Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of Nintedanib is quantified by UPLC-MS/MS using this compound as the internal standard. The rate of disappearance of Nintedanib is used to calculate its in vitro half-life and intrinsic clearance.

Cytochrome P450 (CYP) Reaction Phenotyping